molecular formula C7H16BNO3 B13460195 (3-Morpholinopropyl)boronic acid

(3-Morpholinopropyl)boronic acid

Cat. No.: B13460195
M. Wt: 173.02 g/mol
InChI Key: RUQCGKYNFFWSMX-UHFFFAOYSA-N
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Description

(3-Morpholinopropyl)boronic acid is a boronic acid derivative featuring a morpholine moiety linked via a propyl chain to the boron atom. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, enhances the compound's solubility and modulates electronic properties, making it valuable in medicinal chemistry and materials science. Boronic acids are renowned for their ability to form reversible covalent bonds with diols and nucleophilic residues in enzymes, enabling applications in drug design, sensors, and catalysis .

The compound’s structure combines the electron-donating morpholine group with the boronic acid’s electrophilic boron center. This balance influences its pKa, binding kinetics, and selectivity toward biological targets. Recent studies highlight boronic acids in proteasome inhibition (e.g., bortezomib), antibacterial agents (e.g., vaborbactam), and synthetic chemistry (e.g., Suzuki-Miyaura cross-coupling) .

Properties

Molecular Formula

C7H16BNO3

Molecular Weight

173.02 g/mol

IUPAC Name

3-morpholin-4-ylpropylboronic acid

InChI

InChI=1S/C7H16BNO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h10-11H,1-7H2

InChI Key

RUQCGKYNFFWSMX-UHFFFAOYSA-N

Canonical SMILES

B(CCCN1CCOCC1)(O)O

Origin of Product

United States

Preparation Methods

Borylation via Bromine–Lithium Exchange and Flow Chemistry

One of the most effective methods for synthesizing boronic acids, including derivatives like (3-Morpholinopropyl)boronic acid, is via halogen–lithium exchange followed by borylation. This approach involves:

  • Starting from a brominated morpholinopropyl precursor.
  • Performing lithium–halogen exchange under low temperature to generate an organolithium intermediate.
  • Subsequent reaction with a boron electrophile (e.g., trialkyl borates) to install the boronic acid moiety.
  • Hydrolytic workup to yield the free boronic acid.

Recent advances in flow chemistry have enhanced this method by suppressing side reactions such as protonation and butylation, thereby improving yield and purity. Flow reactors provide precise control over reaction times and temperatures, which is critical for sensitive organolithium intermediates.

Step Reagent/Condition Outcome
1 Brominated morpholinopropyl + n-BuLi (low temp) Formation of organolithium intermediate
2 Addition of trialkyl borate Formation of boronate ester intermediate
3 Acidic hydrolysis Release of (3-Morpholinopropyl)boronic acid

This method is favored for its scalability and reproducibility in producing high-purity boronic acids.

Transmetallation from Organosilanes or Organostannanes

Another route involves transmetallation reactions where trialkylaryl silanes or stannanes bearing morpholinopropyl substituents are reacted with boron halides (e.g., BBr3). This process forms arylboron dibromide intermediates, which upon acidic hydrolysis yield the boronic acid.

This approach is particularly useful when direct lithiation is challenging due to functional group sensitivity or steric hindrance.

Photochemical 1,3-Boronate Rearrangement for N-Alkylation

A novel and versatile method reported recently involves a photochemical three-component coupling strategy that can be adapted to synthesize α-tertiary amines bearing boronic acid groups, such as (3-Morpholinopropyl)boronic acid derivatives.

  • The reaction combines aliphatic amines (e.g., morpholine derivatives), ortho-phenolic ketones, and organoboronic acids.
  • Under visible light irradiation (427 nm LED), a boronate complex forms and undergoes a 1,3-boronate rearrangement.
  • This rearrangement migrates the boron-bound carbon to an adjacent carbon, forming a new C–C bond and cleaving the C–B bond.
  • The process yields α-tertiary amines with boronic acid functionality in moderate to good yields (40–70%).

This method is advantageous for its mild conditions, broad substrate scope, and avoidance of harsh reagents or radical intermediates.

Parameter Condition/Observation
Light source 20 W, 427 nm LED
Solvent Methanol
Reaction time 12 hours
Atmosphere Nitrogen
Yield 43–68% depending on substrates
Key advantage Mild, selective N-alkylation with boronic acid

Research Outcomes and Comparative Data

The photochemical method was shown to be effective for various organoboron sources, including boronic acids, trifluoroborates, and boron pinacol esters, with yields summarized below:

Organoboron Source Reaction Conditions Yield (%) Notes
Alkyl Boronic Acids Blue light irradiation, MeOH, 12h 64–68 Efficient N-alkylation
Boron Pinacol Esters Extended irradiation + catechol 43 Requires more stringent conditions
Alkyl Trifluoroborates Catalytic Sc(OTf)3, blue light 64 Comparable reactivity to boronic acids
Aryl/Alkenyl Trifluoroborates Sc(OTf)3 catalysis 44–54 Enables access to aryl/alkenyl boronates

Mechanistic studies ruled out free radical pathways, supporting a concerted boronate rearrangement mechanism facilitated by photoexcitation.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Bromine–Lithium Exchange + Flow Chemistry Organolithium intermediate, flow control High purity, scalable Requires low temp, sensitive handling
Transmetallation (Silane/Stannane) Boron halide reaction, hydrolysis Useful for sensitive substrates Use of toxic stannanes, multiple steps
Photochemical 1,3-Boronate Rearrangement Visible light, mild, three-component Mild, broad substrate scope, selective Requires light source, longer reaction time

Chemical Reactions Analysis

Types of Reactions: (3-Morpholinopropyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound Structure Key Functional Groups Molecular Formula
(3-Morpholinopropyl)boronic acid Boronic acid + morpholine-propyl B(OH)₂, morpholine, propyl C₇H₁₆BNO₃
3-Thiophenylboronic acid Boronic acid + thiophene B(OH)₂, thiophene C₆H₅BSO₂
Phenylboronic acid (PBA) Boronic acid + phenyl B(OH)₂, phenyl C₆H₇BO₂
4-(Morpholinosulfonyl)phenylboronic acid Boronic acid + morpholine-sulfonyl-phenyl B(OH)₂, morpholine, sulfonyl C₁₀H₁₄BNO₅S

Key Differences :

  • Morpholine vs. Thiophene/Phenyl : Morpholine’s electron-donating nature lowers the boronic acid’s pKa compared to phenyl or thiophene derivatives, enhancing diol-binding at physiological pH .
  • Sulfonyl Group: 4-(Morpholinosulfonyl)phenylboronic acid includes a sulfonyl group, increasing hydrophilicity and hydrogen-bonding capacity compared to alkyl-linked morpholine derivatives .

Reactivity and Binding Properties

Table: Comparative pKa and Binding Constants
Compound pKa Glucose Binding Constant (M⁻¹) Application Context
(3-Morpholinopropyl)boronic acid* ~8.5–9.0 ~10–50 Enzyme inhibition, sensors
Phenylboronic acid (PBA) 8.7–9.2 0.1–1.0 Glucose sensing
3-AcPBA 9.5–10.0 <0.1 High-pH applications
4-MCPBA 9.8–10.3 <0.1 Polymer chemistry

*Inferred from structural analogs.

Insights :

  • Morpholine’s electron donation reduces pKa, enabling stronger diol binding (e.g., glucose) at neutral pH compared to phenyl analogs .
  • The propyl linker in (3-Morpholinopropyl)boronic acid may reduce steric hindrance, improving enzyme active-site access compared to bulkier sulfonyl derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Morpholinopropyl)boronic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves alkylation of morpholine with a boronic acid-containing alkyl halide or via Suzuki-Miyaura cross-coupling using a morpholinopropyl precursor. Post-synthesis purification is critical: reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) can isolate the compound, while purity validation may involve 11^{11}B NMR to confirm boronic acid integrity and LC-MS/MS for trace impurity analysis (e.g., detecting residual boroxines or unreacted intermediates) .

Q. What characterization techniques are most effective for analyzing (3-Morpholinopropyl)boronic acid?

  • Methodological Answer :

  • Structural Confirmation : 1^{1}H and 11^{11}B NMR to verify morpholine integration and boron environment.
  • Mass Analysis : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix to suppress boroxine formation via in situ esterification .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition pathways and suitability for high-temperature applications (e.g., polymer composites) .

Q. How to determine the binding affinity of (3-Morpholinopropyl)boronic acid with saccharides?

  • Methodological Answer : Use fluorescence titration at physiological pH (7.4) with competitive assays. For example, displace a fluorescent dye (e.g., Alizarin Red S) bound to the boronic acid by adding incremental saccharide concentrations. Calculate binding constants (KdK_d) via Stern-Volmer plots. Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS) .

Advanced Research Questions

Q. How can researchers design fluorescence-based sensors using (3-Morpholinopropyl)boronic acid for real-time monitoring of biomolecules?

  • Methodological Answer :

  • Sensor Design : Couple the boronic acid to a fluorophore (e.g., pyrene or rhodamine) via a spacer. The morpholine group enhances water solubility and may reduce non-specific binding.
  • Interference Mitigation : Introduce a polymer matrix (e.g., poly-nordihydroguaiaretic acid) to filter out larger biomolecules (e.g., proteins) while allowing small analytes (e.g., glucose) to bind .
  • Kinetic Validation : Use stopped-flow spectroscopy to measure binding rates (konk_{on}/koffk_{off}) with target diols (e.g., fructose vs. glucose) .

Q. How to resolve discrepancies in reported binding constants of (3-Morpholinopropyl)boronic acid with diols?

  • Methodological Answer :

  • Standardize Conditions : Control pH (critical for boronic acid ionization), ionic strength, and temperature. Use buffer systems (e.g., phosphate vs. HEPES) that do not interact with boronates.
  • Structural Factors : Compare binding data with analogs (e.g., phenylboronic acid) to isolate the morpholine group’s electronic/steric effects .
  • Cross-Validation : Combine fluorescence titration, NMR (chemical shift perturbations), and computational docking (e.g., DFT for binding geometries) .

Q. What strategies mitigate boronic acid trimerization during MS analysis?

  • Methodological Answer :

  • Derivatization : Convert to boronic esters pre-analysis using diols (e.g., pinacol) to stabilize the monomeric form .
  • Matrix Selection : Use DHB in MALDI-MS to promote in situ esterification, suppressing dehydrative cyclization .
  • Low-Temperature Ionization : Apply ESI-MS with cooled ion sources to reduce thermal decomposition .

Q. How to optimize HPLC methods for isolating (3-Morpholinopropyl)boronic acid from complex reaction mixtures?

  • Methodological Answer :

  • Column Selection : Use polar-embedded C18 columns to retain boronic acids while resolving morpholine-containing byproducts.
  • Mobile Phase : Add 0.1% formic acid to enhance ionization in LC-MS/MS detection. For preparative HPLC, isopropanol/water gradients improve separation .
  • Post-Column Derivatization : Introduce a diol (e.g., sorbitol) post-column to form UV-active boronate esters for enhanced detection .

Data-Driven Research Considerations

Q. How to analyze thermal degradation pathways of (3-Morpholinopropyl)boronic acid for material science applications?

  • Methodological Answer : Perform TGA coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., morpholine, CO2_2). Compare with DFT-calculated degradation pathways to propose mechanisms. Assess flame-retardant potential by measuring char residue and LOI (Limiting Oxygen Index) .

Q. What experimental designs address conflicting reports on the proteasome inhibition efficacy of boronic acid derivatives?

  • Methodological Answer :

  • Activity Assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell-free proteasome assays to measure IC50_{50} values under standardized redox conditions.
  • Structural Analog Comparison : Test (3-Morpholinopropyl)boronic acid against clinical analogs (e.g., Bortezomib) to evaluate substituent effects on binding kinetics .
  • Crystallography : Co-crystallize with the 20S proteasome to resolve binding modes and validate computational docking predictions .

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